2',4'-Dichloro-6'-methylphenacyl bromide
CAS No.: 1807180-68-2
Cat. No.: VC2761307
Molecular Formula: C9H7BrCl2O
Molecular Weight: 281.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807180-68-2 |
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Molecular Formula | C9H7BrCl2O |
Molecular Weight | 281.96 g/mol |
IUPAC Name | 2-bromo-1-(2,4-dichloro-6-methylphenyl)ethanone |
Standard InChI | InChI=1S/C9H7BrCl2O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 |
Standard InChI Key | KLGPLPWGASQAON-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1C(=O)CBr)Cl)Cl |
Canonical SMILES | CC1=CC(=CC(=C1C(=O)CBr)Cl)Cl |
Introduction
Structure and Physical Properties
Chemical Structure and IUPAC Nomenclature
2',4'-Dichloro-6'-methylphenacyl bromide (2-bromo-1-(2,4-dichloro-6-methylphenyl)ethanone) contains a 2,4-dichloro-6-methylphenyl group attached to a 2-bromoacetyl moiety. The compound features a ketone group linking the aromatic ring and the brominated methylene group. The presence of two chlorine atoms at the 2' and 4' positions and a methyl group at the 6' position creates a distinctive substitution pattern on the phenyl ring. This particular arrangement of substituents impacts the compound's electronic properties, reactivity, and three-dimensional structure.
The molecular formula of 2',4'-Dichloro-6'-methylphenacyl bromide is C₉H₇BrCl₂O, with a calculated molecular weight of approximately 294.96 g/mol. The structure can be described as a planar aromatic ring connected to a slightly out-of-plane acetyl bromide group due to the steric hindrance created by the ortho-substituents (2'-chloro and 6'-methyl groups) .
Physical Properties
Based on the analysis of structurally similar compounds, 2',4'-Dichloro-6'-methylphenacyl bromide likely appears as a crystalline solid at room temperature with a light yellow to off-white coloration. Its physical properties can be estimated by comparing with similar phenacyl bromide derivatives documented in the literature:
Table 1: Estimated Physical Properties of 2',4'-Dichloro-6'-methylphenacyl bromide
Spectroscopic Characteristics
The spectroscopic profile of 2',4'-Dichloro-6'-methylphenacyl bromide can be predicted based on structurally similar compounds. The estimated spectroscopic data would include:
1H NMR spectroscopy would likely show signals for:
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A singlet at approximately δ 2.3-2.4 ppm for the methyl group at the 6' position
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A singlet at approximately δ 4.4-4.5 ppm for the -CH₂Br group
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Aromatic protons appearing between δ 7.2-7.6 ppm, with a distinctive pattern reflecting the 3',5' positions on the substituted phenyl ring
13C NMR spectroscopy would exhibit signals for:
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The methyl carbon at approximately δ 19-21 ppm
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The -CH₂Br carbon at approximately δ 30-33 ppm
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The carbonyl carbon at approximately δ 190-195 ppm
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Aromatic carbons distributed between δ 125-145 ppm, with the chlorine-bearing carbons appearing more downfield
IR spectroscopy would show characteristic absorption bands for:
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C=O stretching at approximately 1690-1710 cm⁻¹
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Aromatic C=C stretching at approximately 1580-1600 cm⁻¹
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C-Br stretching at approximately 550-650 cm⁻¹
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C-Cl stretching at approximately 700-800 cm⁻¹
Mass spectrometry would reveal a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms, along with fragmentation patterns typical of phenacyl bromides .
Synthetic Methods
General Approaches to Phenacyl Bromide Synthesis
Multiple synthetic routes can be employed to prepare 2',4'-Dichloro-6'-methylphenacyl bromide, primarily based on the bromination of the corresponding acetophenone derivative. Based on the synthesis of structurally related compounds, several methods are viable:
Direct Bromination Using Molecular Bromine
This classic approach involves the α-bromination of 2',4'-dichloro-6'-methylacetophenone using molecular bromine in an acidic medium. The reaction typically proceeds via an enol or enolate intermediate.
Comparison of Synthetic Methods
Table 2: Comparison of Synthetic Methods for 2',4'-Dichloro-6'-methylphenacyl bromide
Method | Reagents | Conditions | Estimated Yield | Advantages | Limitations |
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PTAB Method | PhNMe₃Br₃, THF | 0-20°C, 1-2h | 95-100% | High yield, mild conditions, minimal side reactions | More expensive reagent |
NBS Method | NBS, p-TsOH, CH₃CN | Reflux, 2h, inert atmosphere | 90-95% | Good selectivity, widely available reagents | Requires reflux conditions |
Oxone/NH₄Br | Oxone, NH₄Br, MeOH | Reflux, 1.5h | 85-90% | Environmentally friendly, simple workup | Moderate yield |
CuBr₂ Method | CuBr₂, EtOAc | Reflux, sonication | 80-85% | Simple procedure, readily available reagents | Lower yield, may require specialized equipment |
Precursor Synthesis
The primary precursor for 2',4'-Dichloro-6'-methylphenacyl bromide synthesis is 2',4'-dichloro-6'-methylacetophenone. This acetophenone derivative can be prepared through several methods:
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Friedel-Crafts acylation of 1,3-dichloro-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃
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Directed ortho-metalation of 3,5-dichlorotoluene followed by reaction with an acetylating agent
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Cross-coupling reactions using appropriate coupling partners and transition metal catalysts
The choice of method for synthesizing the precursor would depend on the availability of starting materials, required scale, and laboratory constraints.
Chemical Reactivity
General Reactivity Patterns
2',4'-Dichloro-6'-methylphenacyl bromide, like other phenacyl bromide derivatives, exhibits distinctive reactivity patterns driven by two primary reactive sites: the electrophilic α-carbon bearing the bromine atom and the carbonyl group. The presence of chlorine atoms at the 2' and 4' positions and a methyl group at the 6' position of the phenyl ring significantly influences the compound's electronic properties and steric environment.
The α-bromoketone functionality makes this compound highly reactive toward nucleophiles. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Additionally, the carbonyl group can participate in various condensation reactions, while the aromatic ring with its substitution pattern affects the molecule's electronic distribution and reactivity .
Nucleophilic Substitution Reactions
The α-carbon of 2',4'-Dichloro-6'-methylphenacyl bromide readily undergoes nucleophilic substitution reactions with various nucleophiles:
O-Alkylation Reactions
Oxygen nucleophiles, including alcohols, phenols, and carboxylic acids, can react with 2',4'-Dichloro-6'-methylphenacyl bromide to form the corresponding ethers and esters.
Heterocycle Formation
The α-bromoketone functionality of 2',4'-Dichloro-6'-methylphenacyl bromide makes it an excellent precursor for synthesizing various heterocyclic compounds:
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Reaction with thiourea can lead to thiazole derivatives
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Condensation with hydrazine derivatives can form pyrazoles
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Reaction with o-phenylenediamine results in quinoxaline formation
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Condensation with 2-aminothiophenol yields benzothiazepines
These heterocyclization reactions have significant applications in developing biologically active compounds and pharmaceutical intermediates .
Halogenation Reactions
Under specific conditions, the methyl group at the 6' position can undergo halogenation. For instance, refluxing in POCl₃ may lead to chlorination of the methyl branch to provide halogenated derivatives through typical free radical substitution mechanisms .
Applications
Synthetic Applications
2',4'-Dichloro-6'-methylphenacyl bromide serves as a versatile building block in organic synthesis, finding applications in multiple areas:
Heterocyclic Chemistry
The compound functions as an important precursor in the synthesis of various heterocyclic compounds including:
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Imidazoles, oxazoles, and thiazoles through cyclocondensation reactions
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Tetraazafluoranthene derivatives via reaction with hydrazine and subsequent transformations
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Benzothiazepines and benzodiazepines relevant to pharmaceutical research
These heterocyclic compounds often exhibit biological activities and serve as core structures in drug development. For example, reaction with hydrazine hydrate could potentially yield tetraazafluoranthen-3(2H)-one derivatives similar to those reported in the literature .
Functional Group Protection
Phenacyl groups derived from phenacyl bromides are utilized as protecting groups for carboxylic acids and thiols in multistep organic synthesis. The distinctive substitution pattern of 2',4'-Dichloro-6'-methylphenacyl bromide potentially offers unique deprotection conditions, providing selective protection strategies.
Photochemical Applications
The α-bromoketone functionality enables photochemical reactions that can be employed in light-sensitive materials, photolabile protecting groups, and photoinitiated polymerization processes.
Pharmaceutical and Medicinal Applications
The structural features of 2',4'-Dichloro-6'-methylphenacyl bromide suggest several potential applications in pharmaceutical research:
Antimicrobial Activity
Many phenacyl bromide derivatives exhibit antimicrobial properties. The presence of chlorine atoms typically enhances this activity, suggesting that 2',4'-Dichloro-6'-methylphenacyl bromide might display antimicrobial effects against various bacterial and fungal strains.
Anti-inflammatory Compounds
The compound can serve as a precursor for synthesizing heterocycles with documented anti-inflammatory properties. The specific substitution pattern may influence binding to biological targets relevant to inflammation pathways.
Enzyme Inhibitors
α-Bromoketones are known to act as irreversible inhibitors of certain enzymes through alkylation of nucleophilic residues at enzyme active sites. The unique substitution pattern of 2',4'-Dichloro-6'-methylphenacyl bromide could provide selective enzyme inhibition properties.
Derivatization Reagent
Phenacyl bromides are widely used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses. The 2',4'-dichloro-6'-methyl substitution pattern potentially offers unique spectroscopic properties that could enhance detection sensitivity and selectivity.
Chromogenic Reagents
The compound might serve as a chromogenic reagent for detecting certain functional groups or metal ions, providing colorimetric or fluorometric responses upon reaction.
Material Science Applications
The reactive nature of 2',4'-Dichloro-6'-methylphenacyl bromide makes it potentially useful in:
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Polymer chemistry as an initiator or cross-linking agent
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Surface modification of materials through covalent attachment
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Development of stimuli-responsive materials through its photoreactive properties
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